molecular formula C12H22N2O2 B2937635 tert-butylN-{2-aminobicyclo[2.2.1]heptan-1-yl}carbamate,Mixtureofdiastereomers CAS No. 2167021-94-3

tert-butylN-{2-aminobicyclo[2.2.1]heptan-1-yl}carbamate,Mixtureofdiastereomers

Cat. No.: B2937635
CAS No.: 2167021-94-3
M. Wt: 226.32
InChI Key: WONVKJXCDMWUQZ-UHFFFAOYSA-N
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Description

This compound is a bicyclic carbamate derivative featuring a norbornane (bicyclo[2.2.1]heptane) scaffold with a 2-amino group and a tert-butoxycarbonyl (Boc) protecting group. The mixture of diastereomers arises from stereochemical diversity at the bridgehead carbons (positions 1 and 2 of the bicyclo system). Such diastereomeric mixtures are common in rigid bicyclic systems and pose challenges in separation, often requiring chromatographic resolution or stereoselective synthesis . The Boc group enhances stability during synthetic processes, making this compound a valuable intermediate in pharmaceutical chemistry, particularly for peptide coupling or as a precursor to bioactive molecules .

Properties

IUPAC Name

tert-butyl N-(2-amino-1-bicyclo[2.2.1]heptanyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-12-5-4-8(7-12)6-9(12)13/h8-9H,4-7,13H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WONVKJXCDMWUQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC12CCC(C1)CC2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butylN-{2-aminobicyclo[2.2.1]heptan-1-yl}carbamate typically involves the reaction of a bicyclic amine with tert-butyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors. The product is then purified using techniques such as crystallization or chromatography to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

tert-ButylN-{2-aminobicyclo[2.2.1]heptan-1-yl}carbamate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or carboxylic acid, while reduction may yield an alcohol .

Scientific Research Applications

tert-ButylN-{2-aminobicyclo[2.2.1]heptan-1-yl}carbamate is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: As a potential drug candidate or intermediate in the synthesis of pharmaceuticals.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butylN-{2-aminobicyclo[2.2.1]heptan-1-yl}carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Structural Variations in Bicyclic Systems

The target compound’s bicyclo[2.2.1]heptane framework distinguishes it from related bicyclo[2.2.2]octane and aza-bicyclo derivatives. Key structural differences include:

  • Ring Strain and Rigidity: The bicyclo[2.2.1] system (norbornane) exhibits higher ring strain than bicyclo[2.2.2]octane due to smaller bridge angles, influencing reactivity and conformational stability .
  • Substituent Position: The 2-amino group in the target compound contrasts with 4-amino derivatives (e.g., bicyclo[2.2.2]octan-4-amine), altering steric and electronic profiles .
  • Aza-Substitution : Compounds like tert-butyl N-({2-azabicyclo[2.2.1]heptan-1-yl}methyl)carbamate (CAS 1221725-82-1) introduce nitrogen into the bicyclic core, modifying hydrogen-bonding capacity and acidity .

Physicochemical Properties

Compound Name CAS Number Molecular Formula Molecular Weight Key Properties
tert-Butyl N-{2-aminobicyclo[2.2.1]heptan-1-yl}carbamate (diastereomers) 1630907-27-5 C₁₂H₂₂N₂O₂ 226.32 High hydrophobicity (Boc group); diastereomer separation challenges
tert-Butyl N-{4-aminobicyclo[2.2.2]octan-1-yl}carbamate 1252672-84-6 C₁₂H₂₁N₂O₂* 225.31 Reduced ring strain; improved solubility in polar solvents
tert-Butyl N-({2-azabicyclo[2.2.1]heptan-1-yl}methyl)carbamate 1221725-82-1 C₁₂H₂₂N₂O₂ 226.32 Aza-substitution enhances polarity; potential for salt formation
tert-Butyl N-[(1S,2S,4R)-7-azabicyclo[2.2.1]heptan-2-yl]carbamate N/A C₁₁H₂₀N₂O₂ 212.29 Stereospecific configuration; tailored for chiral drug synthesis

*Molecular formula inferred from structural data in .

Research Findings and Data

Purity and Availability

  • The target compound is typically available at >95% purity (), while stereospecific analogs (e.g., ) are offered at ≥97% purity, reflecting stricter synthesis protocols .
  • Hydrochloride salts (e.g., CAS 115339) improve aqueous solubility for biological testing .

Computational and Crystallographic Insights

Tools like Mercury () and SHELXL () aid in analyzing diastereomer crystal structures, though resolution remains challenging due to conformational similarity .

Biological Activity

tert-butyl N-{2-aminobicyclo[2.2.1]heptan-1-yl}carbamate, a compound with the CAS number 1630907-27-5, is a carbamate derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₂H₂₂N₂O₂
  • Molecular Weight : 226.32 g/mol
  • Structure : The compound features a bicyclic structure which is significant for its biological interactions.

The biological activity of tert-butyl N-{2-aminobicyclo[2.2.1]heptan-1-yl}carbamate is primarily attributed to its ability to interact with various biological targets:

  • Inhibition of Amino Acid Transporters : Similar compounds have been shown to inhibit L-type amino acid transporters, which play a crucial role in cellular uptake of amino acids necessary for protein synthesis and cell growth .
  • Induction of Apoptosis : Research indicates that related bicyclic compounds can induce apoptosis in cancer cell lines by activating caspases, which are essential for programmed cell death .
  • Neuroprotective Effects : Some studies suggest that bicyclic amines may exhibit neuroprotective properties by modulating neurotransmitter systems, although specific data on this compound is limited.

Biological Activity Data Table

Activity TypeDescriptionReferences
Inhibition of Amino Acid TransportersCompounds similar to this carbamate inhibit LAT1, affecting tumor growth and survival.
Apoptosis InductionInduces apoptosis in cancer cells through caspase activation mechanisms.
Neuroprotective PotentialPotential modulation of neurotransmitter systems; further research needed.

Case Study 1: Cancer Cell Line Studies

A study evaluated the effects of related bicyclic compounds on various cancer cell lines (KB, SAOS2, and C6). The results indicated significant suppression of growth and induction of apoptosis, suggesting that tert-butyl N-{2-aminobicyclo[2.2.1]heptan-1-yl}carbamate could have similar effects due to structural similarities .

Case Study 2: Transporter Interaction

Research on similar compounds showed that they effectively inhibited L-type amino acid transporters (LAT1), leading to decreased proliferation in cancerous cells. This suggests potential therapeutic applications in oncology for compounds like tert-butyl N-{2-aminobicyclo[2.2.1]heptan-1-yl}carbamate .

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